Ethyl 2,2-diethoxyethylcarbamate

Description

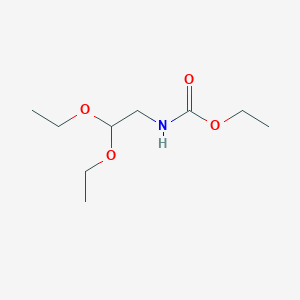

Ethyl 2,2-diethoxyethylcarbamate is a carbamate derivative characterized by a central carbamate functional group (-O-(CO)-NH-) attached to an ethyl ester and a 2,2-diethoxyethyl substituent. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their versatile reactivity and biological activity. The diethoxyethyl moiety in this compound likely enhances its lipophilicity and metabolic stability compared to shorter-chain alkoxy analogs, influencing its solubility, bioavailability, and environmental persistence .

Properties

CAS No. |

71545-58-9 |

|---|---|

Molecular Formula |

C9H19NO4 |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

ethyl N-(2,2-diethoxyethyl)carbamate |

InChI |

InChI=1S/C9H19NO4/c1-4-12-8(13-5-2)7-10-9(11)14-6-3/h8H,4-7H2,1-3H3,(H,10,11) |

InChI Key |

QCLGBTNSZDDWOH-UHFFFAOYSA-N |

SMILES |

CCOC(CNC(=O)OCC)OCC |

Canonical SMILES |

CCOC(CNC(=O)OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Alkoxy Chain Length : The diethoxyethyl group in the target compound likely confers greater hydrolytic stability compared to dimethoxy analogs (e.g., Methyl (2,2-dimethoxyethyl)carbamate) due to longer alkyl chains resisting nucleophilic attack .

- Thiophosphoryl and Thioether Groups : Compounds like Pyrazophos and Ethiofencarb exhibit enhanced pesticidal activity due to sulfur-containing groups, which facilitate acetylcholinesterase inhibition or oxidative stress in pests. This compound lacks such groups, suggesting divergent biological targets .

- Aromatic vs. Aliphatic Substituents: Fenoxycarb’s phenoxyphenoxy group enables insect hormone mimicry, while the aliphatic diethoxyethyl group in the target compound may favor interactions with non-enzymatic targets or improve environmental persistence .

Toxicological and Environmental Profiles

- Acute Toxicity : Ethiofencarb and Pyrazophos are classified as moderately to highly toxic due to cholinesterase inhibition, whereas this compound’s toxicity profile remains less defined but likely milder based on structural analogs .

- However, this requires empirical validation .

- Carcinogenicity: Methyl (2,2-dimethoxyethyl)carbamate lacks conclusive carcinogenicity data, but carbamates with aromatic substituents (e.g., Ethiofencarb) often show higher regulatory scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.